
Methallylnickel chloride dimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methallylnickel chloride dimer is an organometallic compound with the empirical formula ( \text{C}8\text{H}{14}\text{Cl}_2\text{Ni}_2 ). It is a nickel complex that features methallyl ligands and chloride ions. This compound is known for its air sensitivity and is often used in various catalytic processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methallylnickel chloride dimer can be synthesized by reacting nickel chloride with methallyl magnesium chloride in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of nickel salts and methallyl reagents under controlled conditions to ensure purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Methallylnickel chloride dimer undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form nickel(0) species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphines or N-heterocyclic carbenes under inert conditions.
Major Products:
Oxidation: Nickel(II) or nickel(III) complexes.
Reduction: Nickel(0) complexes.
Substitution: New nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Methallylnickel chloride dimer is utilized in various scientific research applications, including:
Biology: While its direct applications in biology are limited, its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential in medicinal chemistry, particularly in the development of metal-based drugs.
Wirkmechanismus
The mechanism of action of methallylnickel chloride dimer involves the coordination of methallyl ligands to the nickel center, which facilitates various catalytic processes. The compound can undergo oxidative addition, reductive elimination, and transmetalation reactions, making it a versatile catalyst in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) chloride: A simpler nickel complex used in similar catalytic applications.
Bis(1,5-cyclooctadiene)nickel(0): Another nickel complex used in catalysis but with different ligand properties.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands used in various chemical reactions.
Uniqueness: Methallylnickel chloride dimer is unique due to its methallyl ligands, which provide distinct reactivity and stability compared to other nickel complexes. Its ability to participate in a wide range of catalytic processes makes it a valuable compound in both research and industrial applications .
Eigenschaften
IUPAC Name |
chloronickel;2-methanidylprop-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H7.2ClH.2Ni/c2*1-4(2)3;;;;/h2*1-2H2,3H3;2*1H;;/q2*-1;;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFZHGSCUNHUFV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].CC(=C)[CH2-].Cl[Ni].Cl[Ni] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2Ni2-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601047762 |
Source


|
| Record name | Methallylnickel chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12145-60-7 |
Source


|
| Record name | Methallylnickel chloride dimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601047762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of Methallylnickel chloride dimer in the synthesis of N-Arylcyano-β-diketiminate Methallyl Nickel Complexes?
A1: this compound serves as the source of the methallyl nickel moiety in the synthesis of the N-Arylcyano-β-diketiminate Methallyl Nickel Complexes []. The reaction involves the deprotonated N-Arylcyano-β-diketiminate ligands reacting with the dimer, replacing the chloride ligands and forming the desired complexes []. Reference:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2S,4R)-N-[(1R,2R)-1-[(2R,3R,4S,5R,6R)-6-ethylsulfanyl-3,4,5-trihydroxyoxan-2-yl]-2-hydroxypropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B576823.png)
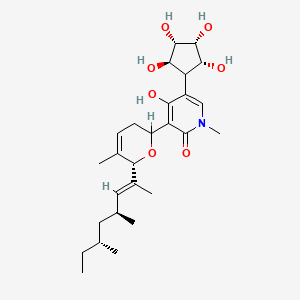
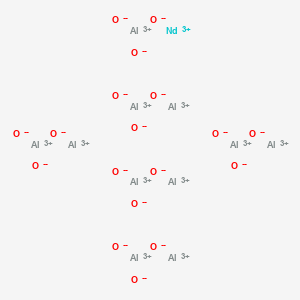
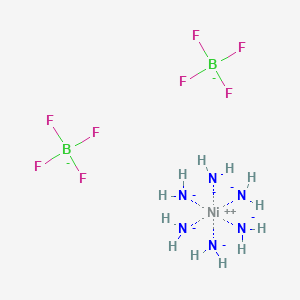
![2-Methyl-1H-naphtho[1,2-d]imidazol-5-amine](/img/structure/B576828.png)
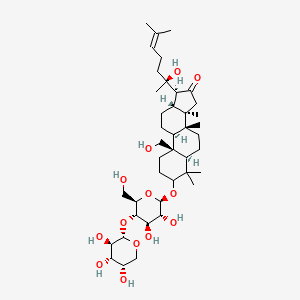


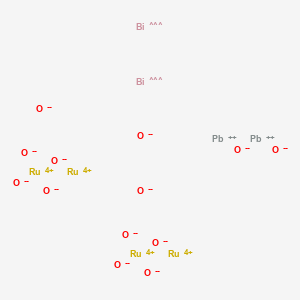
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
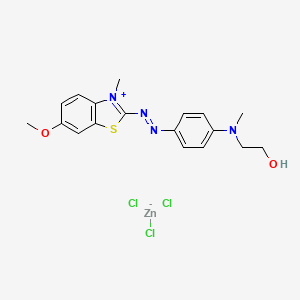


![HISTIDINE, L-, [CARBOXYL-14C]](/img/new.no-structure.jpg)
